molecular formula C7H17O3PS3 B129970 Phorate sulfoxide CAS No. 2588-03-6

Phorate sulfoxide

Cat. No.: B129970
CAS No.: 2588-03-6
M. Wt: 276.4 g/mol
InChI Key: XRQHTUDGPWMPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phorate sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C7H17O3PS3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism and Toxicity of Phorate : Phorate and disulfoton, containing oxidizable sulfurs, are substrates for human flavin-containing monooxygenase (FMO), particularly FMO2.1. These compounds are oxygenated to their sulfoxide forms without further oxidation to sulfone. This suggests that individuals possessing the FMO2*1 allele might have increased resistance to organophosphate-mediated toxicity, especially when pulmonary metabolism is significant (Henderson et al., 2004).

  • Persistence and Translocation in Soils and Crops : Phorate's residues are less persistent when applied to the soil surface compared to mixing with the soil layer. Phorate sulfoxide forms rapidly in the soil and then declines, while phorate sulfone concentrations increase over time. These dynamics affect the persistence and translocation of phorate in agricultural settings (Lichtenstein et al., 1973).

  • Degradation in Soil : Phorate and its oxidative analogues, including this compound and sulfone, show varying persistence in soil. This compound demonstrated greater toxicity several weeks after application, likely due to conversion to phorate. This highlights the importance of understanding the degradation pathways and persistence of phorate and its metabolites in soil environments (Getzin & Shanks, 1970).

  • Bioremediation Potential : Brevibacterium frigoritolerans has been identified as a potential bioremediation agent for phorate. This organism can actively metabolize phorate, predominantly to sulfone and sulfoxide, demonstrating its potential for cleaning up phorate-contaminated soils (Jariyal et al., 2015).

  • Environmental Fate in Wetlands : In South Dakota wetlands, phorate and its metabolites, phorate sulfone and sulfoxide, were found to persist in water and sediment for up to 28 days, with varying concentrations depending on treatment levels. This study emphasizes the environmental impact of phorate and its metabolites in aquatic ecosystems (Dieter et al., 1995).

Mechanism of Action

Target of Action

Phorate sulfoxide, like its parent compound phorate, is an organophosphate insecticide . Its primary targets are acetylcholinesterase enzymes , which play a crucial role in transmitting nerve impulses in both insects and mammals .

Mode of Action

This compound acts by inhibiting acetylcholinesterase enzymes . This inhibition disrupts the normal functioning of the nervous system, leading to overstimulation and eventual exhaustion of the nerves. This results in paralysis and death of the target organism .

Biochemical Pathways

This compound is a transformation product of phorate, undergoing oxidation to form this compound . This transformation process involves the oxidation of phorate to this compound , which is a major process observed in sterile soils . A minor process of reduction of this compound back to phorate has also been detected . These biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .

Pharmacokinetics

It is known that this compound can be detected in the visceral matrices by gas chromatography mass spectrometry . The half-life of phorate disappearance from water decreased by 4.5-fold in the presence of Brassica juncea, indicating that plants can influence the bioavailability of this compound .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. This overstimulation can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) in mammals . In insects, this overstimulation leads to paralysis and death .

Action Environment

The action of this compound is influenced by environmental factors such as soil type, moisture, and temperature . It has been observed that the insecticidal activity of this compound in soil was influenced by these factors . Moreover, this compound was found to be moderately mobile in drainflow . The persistence of this compound in the environment is also influenced by these factors, with the compound being more persistent in sand and muck .

Safety and Hazards

Phorate sulfoxide is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . It has negative impacts on both the environment and human health .

Future Directions

Research is ongoing to understand the fate and persistence of such toxic pollutants in a better way. Bioremediation is an effective, eco-friendly, and financially viable approach for the decontamination and degradation of toxic organophosphate pesticides from the environment .

Biochemical Analysis

Biochemical Properties

Phorate sulfoxide plays a significant role in biochemical reactions, primarily through its interaction with enzymes such as acetylcholinesterase and pseudocholinesterase. These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission . By inhibiting these enzymes, this compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system . This interaction is characterized by the binding of this compound to the active site of the enzymes, preventing the hydrolysis of acetylcholine.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by this compound leads to the overstimulation of cholinergic receptors, resulting in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death . Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in detoxification and stress response pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of acetylcholinesterase and pseudocholinesterase enzymes. This binding inhibits the enzymes’ activity, preventing the breakdown of acetylcholine and leading to its accumulation in the synaptic cleft . The increased levels of acetylcholine result in continuous stimulation of cholinergic receptors, causing prolonged nerve impulses and subsequent toxic effects . This compound also undergoes metabolic transformations, including oxidation and reduction reactions, which further modulate its activity and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable in soil, with its persistence influenced by factors such as soil type, moisture, and temperature . Over time, this compound can degrade into other metabolites, such as phorate sulfone, which may have different toxicological profiles . Long-term exposure to this compound in laboratory settings has been associated with chronic toxicity and adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms of cholinesterase inhibition, such as muscle weakness and tremors . At higher doses, the compound can lead to severe toxicity, including respiratory paralysis and death . Animal studies have also shown that the toxic effects of this compound are dose-dependent, with higher doses resulting in more pronounced adverse effects on the nervous system and other organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation and reduction reactions mediated by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 (P450) . These enzymes catalyze the conversion of this compound to other metabolites, such as phorate sulfone . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These metabolic transformations can influence the toxicity and persistence of this compound in biological systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its lipophilicity and affinity for binding sites . Studies have shown that this compound can accumulate in tissues such as the liver and kidneys, where it may exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall toxicological profile .

Properties

IUPAC Name

diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQHTUDGPWMPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042283
Record name Phorate sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-03-6
Record name Phorate sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2588-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorate sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phorate sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.